5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, methoxy groups, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Given its complex structure, it could potentially interact with a variety of biochemical pathways .
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility could influence its bioavailability .
Result of Action
Its effects would likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: Shares similar structural features and may exhibit comparable biological activities.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]iridium: Another compound with a chloro and methoxy group, used in different applications.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-9-10-21(12-16)15-6-4-14(5-7-15)20-26(22,23)18-11-13(19)3-8-17(18)25-2/h3-8,11,16,20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRBXJVDFCFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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